molecular formula C11H20BrNO6 B606371 Bromoacetamido-PEG3-Acid CAS No. 1807534-79-7

Bromoacetamido-PEG3-Acid

Cat. No.: B606371
CAS No.: 1807534-79-7
M. Wt: 342.19
InChI Key: NZRUJYJTSFKZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoacetamido-PEG3-Acid: is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Scientific Research Applications

Chemistry: Bromoacetamido-PEG3-Acid is widely used as a linker in the synthesis of complex molecules and bioconjugates. Its ability to form stable amide bonds makes it valuable in the preparation of various functionalized PEG derivatives.

Biology: In biological research, this compound is used for the modification of biomolecules such as proteins and peptides. The PEGylation of biomolecules enhances their solubility, stability, and bioavailability.

Medicine: In the medical field, this compound is used in drug delivery systems. PEGylation of drugs can improve their pharmacokinetics, reduce immunogenicity, and increase their half-life in the bloodstream.

Industry: Industrially, this compound is used in the production of various PEGylated products, including surfactants, lubricants, and coatings. Its ability to enhance solubility and stability makes it valuable in various industrial applications .

Mechanism of Action

Target of Action

Bromoacetamido-PEG3-Acid is primarily used as a linker in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target specific proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The this compound contains a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins targeted by the PROTACs synthesized using this linker. In general, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific PROTACs it is part of. The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable amide bond with primary amine groups . This allows it to serve as a linker in PROTACs, facilitating the degradation of specific target proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the nucleophilic substitution reactions it participates in can be affected by the pH and temperature of the reaction environment. Additionally, the stability of the compound may be influenced by storage conditions. It is typically stored at -20°C .

Safety and Hazards

Bromoacetamido-PEG3-Acid is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Biochemical Analysis

Biochemical Properties

The terminal carboxylic acid of Bromoacetamido-PEG3-Acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its ability to form stable amide bonds with primary amine groups . This allows it to interact with various biomolecules at the molecular level, potentially influencing enzyme activity, gene expression, and other biochemical processes.

Metabolic Pathways

Given its ability to form stable amide bonds with primary amine groups , it is plausible that it could interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG3-Acid is synthesized through a series of chemical reactions involving the introduction of a bromide group and a carboxylic acid group to a PEG chain. The typical synthetic route involves the following steps:

    PEGylation: The PEG chain is first activated by reacting with a suitable reagent to introduce functional groups.

    Bromination: The activated PEG chain is then reacted with a brominating agent to introduce the bromide group.

    Carboxylation: Finally, the PEG chain with the bromide group is reacted with a carboxylating agent to introduce the terminal carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Bromoacetamido-PEG3-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. It can also participate in amide bond formation reactions with primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxides can react with the bromide group under mild conditions.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) to form stable amide bonds.

Major Products:

Comparison with Similar Compounds

    Bromoacetamido-PEG2-Acid: Similar to Bromoacetamido-PEG3-Acid but with a shorter PEG chain.

    Bromoacetamido-PEG4-Acid: Similar to this compound but with a longer PEG chain.

    Chloroacetamido-PEG3-Acid: Contains a chloroacetamide group instead of a bromoacetamide group.

Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The bromide group is a better leaving group compared to the chloride group, making this compound more reactive in nucleophilic substitution reactions. Additionally, the terminal carboxylic acid group allows for versatile conjugation with primary amines, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO6/c12-9-10(14)13-2-4-18-6-8-19-7-5-17-3-1-11(15)16/h1-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRUJYJTSFKZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG3-Acid
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG3-Acid
Reactant of Route 3
Reactant of Route 3
Bromoacetamido-PEG3-Acid
Reactant of Route 4
Reactant of Route 4
Bromoacetamido-PEG3-Acid
Reactant of Route 5
Reactant of Route 5
Bromoacetamido-PEG3-Acid
Reactant of Route 6
Reactant of Route 6
Bromoacetamido-PEG3-Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.